(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound used in complex synthesis.
Uniqueness
What sets (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone core with diverse substituents. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
624724-51-2 |
---|---|
Molecular Formula |
C29H33N3O3S2 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O3S2/c1-4-6-17-35-25-14-13-22(18-21(25)3)27-23(20-32(30-27)24-11-8-7-9-12-24)19-26-28(33)31(29(36)37-26)15-10-16-34-5-2/h7-9,11-14,18-20H,4-6,10,15-17H2,1-3H3/b26-19- |
InChI Key |
JOJDLINJXMCXQM-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOCC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOCC)C4=CC=CC=C4)C |
Origin of Product |
United States |
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